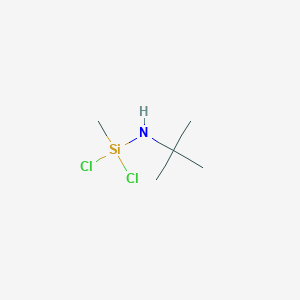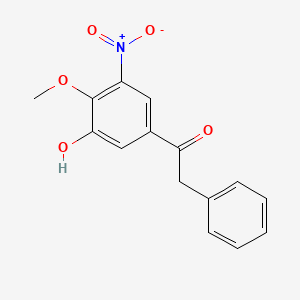
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one is an organic compound with a complex structure that includes hydroxy, methoxy, and nitro functional groups attached to a phenyl ring, along with a phenylethanone moiety
Preparation Methods
The synthesis of 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Hydroxylation: Introduction of a hydroxy group.
Formation of the phenylethanone moiety: This can be achieved through Friedel-Crafts acylation or other suitable methods.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide .
Scientific Research Applications
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
1-(3-Hydroxy-4-methoxyphenyl)-2-phenylethan-1-one: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
1-(3-Hydroxy-5-nitrophenyl)-2-phenylethan-1-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
1-(4-Methoxy-5-nitrophenyl)-2-phenylethan-1-one: The position of the hydroxy group is different, which can influence its chemical properties and biological interactions
These comparisons highlight the unique combination of functional groups in 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
473789-93-4 |
|---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1-(3-hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H13NO5/c1-21-15-12(16(19)20)8-11(9-14(15)18)13(17)7-10-5-3-2-4-6-10/h2-6,8-9,18H,7H2,1H3 |
InChI Key |
YLFVPDGRBSJCLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


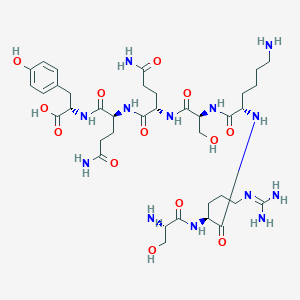
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
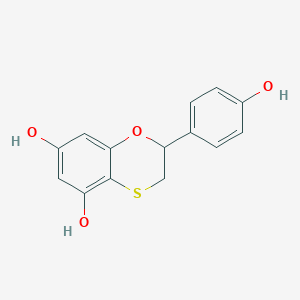
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
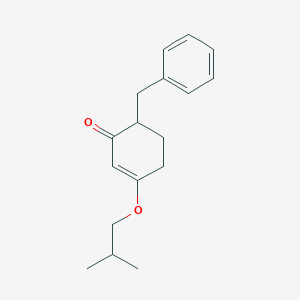
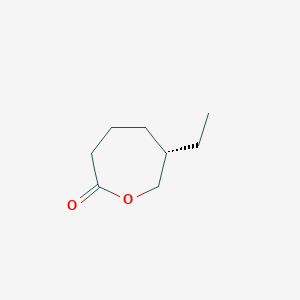
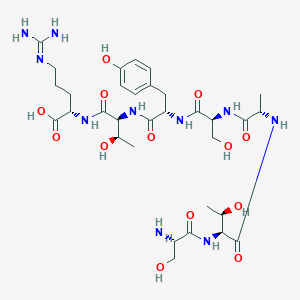
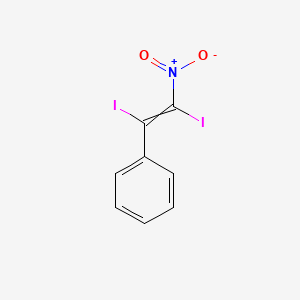
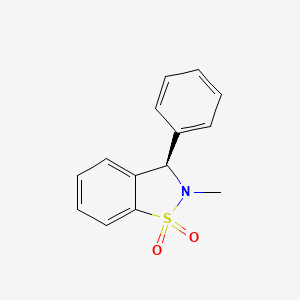
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
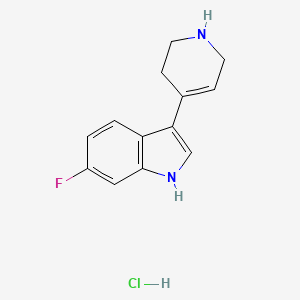
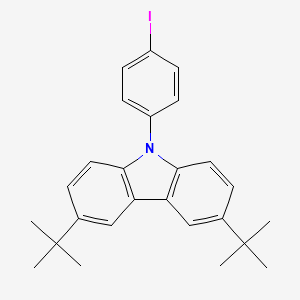
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
